N,N-diallyl-N'-cyclohexylurea
Description
Structure
3D Structure
Properties
IUPAC Name |
3-cyclohexyl-1,1-bis(prop-2-enyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-3-10-15(11-4-2)13(16)14-12-8-6-5-7-9-12/h3-4,12H,1-2,5-11H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIAAFPDZJIJKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)NC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357467 | |
| Record name | AN-329/42607704 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76958-91-3 | |
| Record name | AN-329/42607704 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-CYCLOHEXYL-1,1-DIALLYLUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Investigations of Reactions Involving N,n Diallyl N Cyclohexylurea
Cyclopolymerization Mechanisms of Diallyl Moieties within Urea (B33335) Frameworks
The presence of two allyl groups in N,N-diallyl-N'-cyclohexylurea allows it to undergo cyclopolymerization, a process where the polymerization involves a series of alternating intramolecular and intermolecular reactions to form cyclic structures within the polymer backbone. tandfonline.com This process is of significant scientific interest as it allows for the synthesis of polymers with unique architectures and properties. tandfonline.com
Intramolecular Cyclization vs. Intermolecular Propagation
The cyclopolymerization of diallyl monomers like this compound is characterized by a competition between intramolecular cyclization and intermolecular propagation. acs.org After the initial radical attack on one of the allyl groups of the monomer, the resulting radical can either attack the second allyl group on the same molecule (intramolecular cyclization) to form a cyclic radical, or it can attack an allyl group on a different monomer molecule (intermolecular propagation). acs.orgtue.nl
The balance between these two competing pathways is crucial in determining the final polymer structure. A higher tendency for intramolecular cyclization leads to a polymer with a higher content of cyclic units in the main chain. acs.org Factors that influence this balance include the concentration of the monomer, the nature of the solvent, and the temperature of the reaction. Theoretical studies using density functional theory (DFT) on model diallyl monomers have shown that the activation barriers for cyclization and intermolecular propagation can be very similar, indicating a delicate competition between the two processes. acs.orgnih.gov For some diallyl systems, the formation of five- and six-membered rings is observed, with the ratio depending on the specific monomer structure and reaction conditions. researchgate.nete3s-conferences.orge3s-conferences.org
Radical Polymerization Pathways
The cyclopolymerization of this compound proceeds via a free-radical mechanism. google.com The process is initiated by a radical species, typically generated from a chemical initiator like V-50 (2,2'-azobis(2-methylpropionamidine)dihydrochloride), which adds to one of the double bonds of the diallyl monomer. nih.govmdpi.com This initial step creates a new radical center on the monomer.
The subsequent steps involve a cascade of radical reactions as described in the intramolecular versus intermolecular propagation section. The propagating radical can be either an open-chain radical or a cyclized radical. acs.org The specific pathway taken influences the microstructure of the resulting polymer, including the size of the rings formed (pyrrolidine or piperidine (B6355638) derivatives) and the degree of cross-linking. tandfonline.com The polymerization of diallylamine (B93489) derivatives, which are structurally related to this compound, is well-documented to produce polymers containing predominantly five-membered rings. nih.gov
Chain Transfer and Termination Processes
Termination of the growing polymer chains can occur through several mechanisms, including the coupling of two macroradicals or disproportionation. diva-portal.org Coupling involves the combination of two growing polymer chains to form a single, longer chain. diva-portal.org Disproportionation involves the transfer of a hydrogen atom from one polymer radical to another, resulting in two terminated chains, one with a saturated end and the other with an unsaturated end. diva-portal.org The dominant termination mechanism can be influenced by factors such as steric hindrance around the radical center and the reaction temperature. diva-portal.org
Role as a Coupling Reagent or Byproduct in Advanced Organic Synthesis
Beyond polymerization, the urea functionality in this compound and its precursors and derivatives play a significant role in organic synthesis, particularly in coupling reactions. Ureas and their related carbodiimides are pivotal in the formation of amide and ester bonds.
Urea Formation and Dehydration Reactions
This compound can be synthesized from the corresponding carbodiimide (B86325), N,N'-diallylcarbodiimide, by the addition of cyclohexylamine (B46788). Conversely, the dehydration of this compound can regenerate the carbodiimide. wikipedia.org This dehydration can be achieved using various dehydrating agents. wikipedia.orgresearchgate.net
Carbodiimides, such as the well-known dicyclohexylcarbodiimide (B1669883) (DCC), are widely used as coupling reagents in peptide synthesis and other condensation reactions. nih.govuniurb.itpeptide.com They activate a carboxylic acid to form a highly reactive O-acylisourea intermediate. wikipedia.org This intermediate can then react with a nucleophile, such as an amine, to form an amide bond, with the carbodiimide being converted to the corresponding urea byproduct (in this case, this compound if N,N'-diallylcarbodiimide were used). wikipedia.org
| Reactants | Coupling Reagent | Product | Byproduct |
| Carboxylic Acid + Amine | Carbodiimide (e.g., DCC) | Amide | Urea (e.g., DCU) uniurb.it |
| Boc-Valine + 4-amino-N-(4-methoxybenzyl)benzamide | EDC/DMAP/HOBt | Amide derivative | N,N'-diethyl-N'-(3-dimethylaminopropyl)urea nih.gov |
Intermediates and Rearrangements in Urea-Mediated Processes
The mechanism of carbodiimide-mediated coupling reactions involves key intermediates that can sometimes lead to side products. The primary intermediate, the O-acylisourea, is highly reactive. wikipedia.org While it readily reacts with the desired nucleophile, it can also undergo an intramolecular rearrangement to form a stable N-acylurea. wikipedia.orgresearchgate.net This rearrangement is an undesired side reaction that consumes the activated carboxylic acid and reduces the yield of the desired amide product. wikipedia.org The formation of N-acylureas is a known complication in DCC-mediated couplings. researchgate.net
Other Potential Reaction Pathways and Transformations of this compound
Beyond the well-documented rearrangements, the chemical structure of this compound, featuring a urea moiety and two alkene functionalities, allows for a variety of other potential reaction pathways. These include hydrolysis, amidation, and reactions at its electrophilic and nucleophilic centers.
Hydrolysis and Amidation Reactions
The urea linkage in this compound is susceptible to cleavage through hydrolysis and can also participate in amidation reactions, typically under specific catalytic conditions.
Hydrolysis:
The hydrolysis of ureas, including this compound, involves the cleavage of the C-N bonds within the urea group. This reaction is generally slow under neutral conditions but can be accelerated by acid or base catalysis, or with the involvement of metal complexes. nih.govresearchgate.net
Under acidic conditions, the carbonyl oxygen of the urea is protonated, which enhances the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by a water molecule. The subsequent steps involve proton transfer and elimination, leading to the formation of diallylamine, cyclohexylamine, and carbon dioxide.
In a basic medium, a hydroxide (B78521) ion directly attacks the carbonyl carbon. The resulting tetrahedral intermediate then collapses, breaking a C-N bond to yield an amine and a carbamate (B1207046) intermediate, which can further decompose to another amine and carbonate.
A proposed general mechanism for the hydrolysis of a disubstituted urea is presented in Table 1.
| Step | Description |
| 1 | Acid Catalysis: Protonation of the carbonyl oxygen. Base Catalysis: Nucleophilic attack of hydroxide on the carbonyl carbon. |
| 2 | Acid Catalysis: Nucleophilic attack of water on the activated carbonyl carbon. Base Catalysis: Formation of a tetrahedral intermediate. |
| 3 | Acid Catalysis: Proton transfer and elimination of an amine. Base Catalysis: Cleavage of a C-N bond to form an amine and a carbamate. |
| 4 | Acid Catalysis: Decomposition of the resulting carbamic acid to another amine and carbon dioxide. Base Catalysis: Decomposition of the carbamate. |
Amidation:
Amidation reactions involving this compound would entail the reaction of the urea with a carboxylic acid or its derivative to form an amide. This transformation is a key process in organic synthesis, often facilitated by coupling agents. growingscience.comnih.gov In the context of this compound, it can act as a precursor in reactions that form amide bonds. For instance, in the presence of a suitable catalyst, the urea can react with a carboxylic acid. This process is fundamental in peptide synthesis and other areas of medicinal chemistry where amide bond formation is crucial. growingscience.com
The direct amidation of a carboxylic acid with an amine is often challenging and requires activation of the carboxylic acid. growingscience.com Reagents like N,N'-dicyclohexylcarbodiimide (DCC) are commonly used for this purpose. researchgate.net In a reaction involving this compound, it could potentially be a substrate for transamidation or be involved in catalyst systems that facilitate amide bond formation.
Electrophilic and Nucleophilic Reactivity at Urea and Alkene Centers
The presence of both urea and alkene functional groups imparts a dual reactivity profile to this compound, allowing it to react with both electrophiles and nucleophiles at different sites.
Reactivity of the Urea Center:
The urea moiety possesses both nucleophilic and electrophilic characteristics. The nitrogen atoms, with their lone pairs of electrons, are nucleophilic. uoanbar.edu.iq However, the delocalization of these lone pairs into the carbonyl group reduces their nucleophilicity compared to amines. uoanbar.edu.iq
The carbonyl carbon is electrophilic and can be attacked by nucleophiles. msu.edu This reactivity is central to the hydrolysis and amidation reactions discussed previously. The electrophilicity of the carbonyl carbon can be enhanced by protonation of the carbonyl oxygen in acidic media. stackexchange.com Hindered trisubstituted ureas have been shown to undergo nucleophilic substitution reactions under neutral conditions, acting as masked isocyanates. nih.gov This suggests that under certain conditions, the urea group in this compound could be susceptible to attack by various nucleophiles like alcohols, amines, and thiols. nih.gov
Reactivity of the Alkene Centers:
The diallyl groups contain carbon-carbon double bonds, which are regions of high electron density, making them susceptible to attack by electrophiles. units.it This is a characteristic reaction of alkenes, known as electrophilic addition. savemyexams.comibchem.comchemistrysteps.com
In an electrophilic addition reaction, an electrophile adds across the double bond. For an unsymmetrical alkene, the addition often follows Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. ibchem.comchemistrysteps.com
A study on the intramolecular nucleophilic vinylic substitution of N,N'-diallyl ureas demonstrates the dual role of the allyl groups. researchgate.net In the presence of a strong base, one of the allyl groups can be deprotonated to form a nucleophilic carbanion, which then attacks the other allyl group, acting as an electrophile, in a rare example of an allylic carbanion attacking a vinylic urea. researchgate.net This showcases the ability of the alkene centers to exhibit both nucleophilic (after deprotonation) and electrophilic character.
The reactivity at these centers is summarized in Table 2.
| Functional Group | Reactive Center | Nature of Reactivity | Potential Reactions |
| Urea | Carbonyl Carbon | Electrophilic | Nucleophilic attack (e.g., hydrolysis, amidation) nih.govmsu.edustackexchange.com |
| Urea | Nitrogen Atoms | Nucleophilic | Reactions with strong electrophiles |
| Alkene | C=C Double Bond | Nucleophilic | Electrophilic addition (e.g., with halogens, hydrogen halides) units.itsavemyexams.comibchem.comchemistrysteps.com |
| Alkene | Allylic C-H | Potentially Nucleophilic (as carbanion) | Deprotonation followed by nucleophilic attack researchgate.net |
Theoretical and Computational Chemistry of N,n Diallyl N Cyclohexylurea
Molecular Dynamics Simulations for Supramolecular Interactions
There are no molecular dynamics simulation studies available that investigate the supramolecular interactions of N,N-diallyl-N'-cyclohexylurea.
Due to the absence of specific research data for this compound, the creation of data tables and detailed research findings as requested cannot be fulfilled at this time. Further progress on this topic would require novel, dedicated computational research to be conducted on this particular chemical compound.
Self-Assembly Propensities of Urea (B33335) Derivatives
The urea functional group is a powerful motif for directing molecular self-assembly due to its capacity for forming strong and directional hydrogen bonds. In the case of this compound, the presence of a single N'-H proton donor and a carbonyl (C=O) group as a hydrogen bond acceptor dictates its primary mode of association. Unlike symmetrically N,N'-disubstituted ureas that can form extended one-dimensional hydrogen-bonded tapes, the trisubstituted nature of this compound introduces steric hindrance that influences the geometry of self-assembled structures. nih.govmdpi.com
The interplay between the hydrogen-bonding urea core and the lipophilic allyl and cyclohexyl substituents suggests a propensity for amphiphilic self-assembly in appropriate solvents, potentially leading to the formation of micelles or other aggregates where the urea groups are sequestered in a more polar environment.
Intermolecular Forces: Hydrogen Bonding and van der Waals Interactions
The supramolecular chemistry of this compound is governed by a combination of hydrogen bonding and van der Waals interactions.
Hydrogen Bonding: The primary and most directional intermolecular interaction is the hydrogen bond between the N'-H of one molecule and the carbonyl oxygen of another. As a trisubstituted urea, this compound has a reduced number of hydrogen bond donors compared to unsubstituted or disubstituted ureas. nih.govmdpi.com This limitation, coupled with the steric hindrance from the substituents, will influence the strength and geometry of the hydrogen bonds. Infrared (IR) spectroscopy studies on analogous trisubstituted ureas have been used to characterize the different hydrogen-bonding states, which can range from "free" (non-hydrogen-bonded) to "disordered" hydrogen-bonded structures. mdpi.com
The balance between the directional, strong hydrogen bonds of the urea core and the non-directional, weaker but significant van der Waals interactions of the hydrocarbon substituents is crucial in determining the final self-assembled structures. core.ac.uk
Advanced Computational Methodologies in Chemical Research
The inherent complexity of molecules like this compound, particularly in condensed phases, necessitates the use of advanced computational methods to understand their behavior at a molecular level.
Machine Learning Applications in Predicting Reactivity and Properties
In recent years, machine learning (ML) has emerged as a powerful tool in chemical research, capable of predicting a wide range of molecular properties and reaction outcomes with high accuracy and speed. acs.orgllnl.govasiaresearchnews.com For a molecule like this compound, where experimental data is limited, ML models could be invaluable.
By training on large datasets of known urea-containing compounds and polymers, ML algorithms can learn the complex relationships between molecular structure and properties. acs.orgaip.org For instance, an ML model could predict the solubility of this compound in various solvents, its melting point, or its propensity to form specific types of self-assembled structures. Furthermore, ML can be applied to predict the reactivity of the allyl groups in polymerization reactions, a key feature of this molecule. acs.org These models can significantly accelerate the discovery and design of new materials by reducing the need for extensive experimental screening. llnl.govasiaresearchnews.com
Below is an illustrative table of properties that could be predicted for this compound using machine learning models trained on polymer databases.
| Property | Predicted Value | Confidence Level |
| Glass Transition Temperature (Tg) of Polymer | 85 °C | 92% |
| Tensile Strength of Polymer | 55 MPa | 88% |
| Solubility in Toluene (B28343) (g/L) | 120 | 95% |
Note: The data in this table is illustrative and based on typical values for similar polymers. It is intended to demonstrate the predictive capabilities of machine learning.
Force Field Development for Urea-Containing Polymers
Molecular dynamics (MD) simulations are a cornerstone of computational chemistry for studying the dynamic behavior of molecules and their assemblies. The accuracy of these simulations is critically dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system as a function of its atomic coordinates. nih.govnih.govresearchgate.netacs.org
For this compound and polymers derived from it, the development of a specific and accurate force field would be essential for reliable simulations. Standard force fields like GAFF (General Amber Force Field) and OPLS (Optimized Potentials for Liquid Simulations) provide a good starting point, but their parameters may need to be refined for this specific chemical environment. nih.govacs.org This process, known as parametrization, involves fitting the force field parameters to reproduce high-level quantum mechanical calculations or experimental data for small model compounds that capture the key structural features of this compound.
An accurate force field would enable detailed MD simulations to investigate:
The conformational landscape of the monomer.
The thermodynamics and kinetics of self-assembly.
The structure and dynamics of polymers formed from this compound.
The interactions of the molecule with solvents and other species.
The table below presents a hypothetical set of Lennard-Jones parameters for the key atom types in this compound, which would be a component of a custom force field.
| Atom Type | Epsilon (kcal/mol) | Sigma (Å) |
| C (carbonyl) | 0.086 | 3.40 |
| O (carbonyl) | 0.210 | 2.96 |
| N (urea) | 0.170 | 3.25 |
| H (amide) | 0.015 | 0.60 |
| C (cyclohexyl) | 0.109 | 3.55 |
| H (cyclohexyl) | 0.015 | 2.42 |
| C (allyl, sp2) | 0.086 | 3.40 |
| C (allyl, sp3) | 0.109 | 3.55 |
| H (allyl) | 0.015 | 2.50 |
Note: These parameters are illustrative and would require rigorous computational validation.
Applications and Functionalization of N,n Diallyl N Cyclohexylurea in Advanced Chemical Research
Utilization as a Monomer in Polymer Chemistry Research
The presence of two allyl groups makes N,N-diallyl-N'-cyclohexylurea a "diallyl monomer." Such monomers are known to undergo radical polymerization.
Cyclopolymerization for Novel Polymeric Architectures
In the polymerization of diallyl monomers, an alternating intramolecular-intermolecular chain propagation mechanism, known as cyclopolymerization, is common. e3s-conferences.orgresearchgate.net This process leads to the formation of cyclic structures, typically five- or six-membered rings, within the main polymer chain. e3s-conferences.org For diallyl compounds, this mechanism is often favored over simple cross-linking, which can lead to insoluble gels. The specific cyclization tendency (five- vs. six-membered ring formation) depends on the monomer's structure and the polymerization conditions. e3s-conferences.org For instance, studies on N,N-diallylpiperidine bromide showed the formation of both five- and six-membered rings in the polymer backbone. e3s-conferences.org The cyclolinear nature of the resulting polymer prevents the extensive cross-linking that can occur with other divinyl monomers, often yielding soluble and processable polymers with unique architectures. e3s-conferences.org
Copolymerization with Other Monomers
Diallyl monomers can be copolymerized with various mono-vinyl monomers to tailor the properties of the resulting polymer. The reactivity ratios of the comonomers dictate the final polymer composition and sequence distribution. The incorporation of a monomer like this compound could introduce specific functionalities into the copolymer. The bulky cyclohexylurea (B1359919) group, for example, could modify the polymer's thermal properties, solubility, and potential for intermolecular interactions.
Design of Responsive Polymer Networks
The urea (B33335) functionality within a polymer structure can impart responsiveness to certain stimuli. Urea groups are capable of forming strong hydrogen bonds, which can be disrupted by changes in temperature, pH, or the presence of competing hydrogen bond donors or acceptors. If this compound were used as a monomer or cross-linker in a hydrogel, these hydrogen bonds could contribute to the network's structure. Disruption of these bonds could lead to changes in the hydrogel's swelling behavior, making it a "responsive" or "smart" material. For example, some functional polymers can be designed to exhibit a lower critical solution temperature (LCST), transitioning from a soluble to an insoluble state upon heating.
Role in Supramolecular Chemistry and Self-Assembly
The urea group is a powerful motif in supramolecular chemistry due to its ability to act as both a hydrogen bond donor (the N-H protons) and acceptor (the carbonyl oxygen). researchgate.netbsb-muenchen.de This allows for the formation of predictable and robust one-dimensional hydrogen-bonded chains or more complex assemblies. researchgate.netnih.gov
Formation of Ordered Nanostructures via Non-Covalent Interactions
Simple N,N'-disubstituted ureas are well-known to self-assemble in solution and in the solid state into linear tapes or ribbons stabilized by bifurcated N-H···O=C hydrogen bonds. researchgate.net It is conceivable that this compound could participate in similar self-assembly processes. The asymmetric substitution pattern might lead to more complex or less ordered structures compared to symmetrically substituted ureas. The interplay between the hydrogen-bonding urea group and the sterically demanding cyclohexyl and diallyl substituents would direct the formation of any resulting nanostructures. The allyl groups could also offer sites for post-assembly modification or polymerization to stabilize the supramolecular structure.
Host-Guest Chemistry with Urea Derivatives
Urea and thiourea (B124793) derivatives are widely used as building blocks for anion receptors. bsb-muenchen.de The polarized N-H bonds can effectively bind with anions through hydrogen bonding. While simple molecules like this compound are unlikely to form a pre-organized cavity on their own, they could be incorporated into larger macrocyclic or acyclic structures designed for molecular recognition. In such a system, the urea moiety would provide the binding site for an anionic or neutral guest molecule, playing a crucial role in host-guest complex formation. The cyclohexyl and allyl groups would influence the receptor's solubility, shape, and secondary interactions with the guest.
Application in Organic Synthesis as a Reagent or Ligand
The utility of this compound in organic synthesis stems from the reactivity of its constituent functional groups. The urea moiety can participate in activation processes, while the diallyl groups offer pathways for further molecular elaboration.
Activating Agent in Condensation Reactions
While not as commonly employed as reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), ureas can conceptually act as activating agents in certain condensation reactions, such as esterifications and amidations. tcichemicals.com The general principle involves the activation of a carboxylic acid to form a more reactive intermediate, which is then susceptible to nucleophilic attack by an alcohol or an amine. In the context of this compound, the reaction would proceed through the formation of an O-acylisourea intermediate.
However, detailed research findings specifically demonstrating the widespread use of this compound as a primary activating agent in condensation reactions are not extensively documented in mainstream chemical literature. Its structural relative, dicyclohexylurea, is more commonly recognized as a byproduct of DCC-mediated coupling reactions. wikipedia.org The presence of the allyl groups in this compound could potentially introduce competing side reactions under typical condensation conditions, which may limit its efficiency as a straightforward activating agent compared to more established carbodiimides.
Precursor for Other Functional Molecules
The diallyl functionality of this compound serves as a valuable handle for its transformation into other functional molecules. The double bonds of the allyl groups are amenable to a variety of classic and modern organic reactions.
For instance, the allyl groups can undergo olefin metathesis, a powerful tool for the formation of new carbon-carbon double bonds. This could allow for the synthesis of macrocycles or polymers incorporating the urea backbone. Additionally, the double bonds can be subjected to various addition reactions, including:
Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) would yield di- or tetra-halogenated derivatives.
Hydroboration-oxidation: This two-step process would convert the allyl groups into primary alcohols.
Epoxidation: Treatment with peroxy acids would form the corresponding epoxides.
Thiol-ene reactions: The reaction with thiols can be used to introduce a wide range of functional groups. ethz.ch
These transformations convert this compound from a simple urea derivative into a multifunctional building block for the synthesis of more complex molecular architectures.
Advanced Functionalization for Material Science Applications
The presence of polymerizable allyl groups makes this compound an attractive monomer for the development of advanced functional materials.
Incorporating this compound into Functional Materials
This compound can be polymerized or copolymerized through its allyl groups to create novel polymers with tailored properties. The polymerization can be initiated by radical initiators or through other methods compatible with allyl monomers. The resulting polymers would feature a urea-containing backbone, which can impart specific properties such as hydrogen-bonding capabilities, thermal stability, and altered solubility.
A key application lies in the preparation of cross-linked materials. The bifunctional nature of the diallyl groups allows for the formation of polymer networks. For example, it can be used as a cross-linking agent in conjunction with other monomers to create thermosetting resins or hydrogels. The cyclohexyl group, being bulky and hydrophobic, would influence the physical properties of the resulting polymer, such as its glass transition temperature and mechanical strength.
| Potential Polymerization Methods | Resulting Material Type | Key Features |
| Radical Polymerization | Linear or branched polymers | Urea-functionalized backbone |
| Copolymerization | Copolymers with tailored properties | Tunable hydrophobicity/hydrophilicity |
| Cross-linking | Cross-linked networks, thermosets | Enhanced mechanical strength and thermal stability |
Modifying Surface Properties and Interfaces
The functional groups within this compound can be exploited to modify the surface properties of various substrates. The urea moiety can form hydrogen bonds, enabling the molecule to adsorb onto surfaces that have complementary hydrogen-bonding sites, such as metal oxides or cellulose.
Once anchored to a surface, the pendant allyl groups are exposed and available for further chemical modification. This provides a platform for "grafting-from" or "grafting-to" polymerization, allowing for the growth of polymer brushes from the surface. These surface-grafted polymers can dramatically alter the surface's characteristics, such as its wettability, biocompatibility, or adhesion properties.
For example, a silicon wafer could be functionalized with a silane (B1218182) coupling agent that can react with this compound. The attached urea derivative would then present its allyl groups outwards. Subsequent polymerization from these allyl groups could create a dense polymer layer, effectively changing the surface from hydrophilic to hydrophobic, or introducing specific functionalities for sensing or biomedical applications.
| Surface Modification Strategy | Substrate Type | Resulting Surface Property |
| Adsorption via Hydrogen Bonding | Metal oxides, cellulose | Modified surface energy |
| Covalent Attachment and Polymerization | Silicon wafers, glass | Creation of polymer brushes, altered wettability |
| Interfacial Polymerization | Immiscible liquid-liquid interfaces | Formation of thin polymer films |
Environmental Research and Degradation Pathways of N,n Diallyl N Cyclohexylurea
Abiotic Degradation Mechanisms
Abiotic degradation involves non-biological processes that break down chemical compounds in the environment. nih.gov Key mechanisms include photodegradation and hydrolysis.
Photodegradation Studies
Photodegradation is the breakdown of molecules by light, particularly ultraviolet radiation from the sun. Studies on other substituted urea (B33335) herbicides have shown that photodegradation can be slow and highly dependent on factors such as the pH of the water. nih.govresearchgate.net Research would be required to determine the photodegradation rate of N,N-diallyl-N'-cyclohexylurea, the wavelengths of light that affect it, and whether sensitizers like nitrates or humic acids influence its degradation. nih.gov
Hydrolytic Stability under Environmental Conditions
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of a compound to hydrolysis is crucial for its persistence in aquatic environments. Some substituted ureas have been found to be stable against hydrolysis across a range of environmental pH values. nih.govresearchgate.net The hydrolytic stability of the urea and allyl functional groups in this compound under various pH and temperature conditions has not been documented.
Biotic Degradation Mechanisms
Biotic degradation is the breakdown of organic matter by living organisms, primarily microorganisms. nih.gov
Microbial Transformation Pathways
Microorganisms play a critical role in the degradation of many synthetic chemicals. Bacteria such as Bacillus sphaericus have been shown to degrade certain phenylurea herbicides. nih.govresearchgate.net The degradation of this compound would likely involve microorganisms capable of metabolizing both the allyl and cyclohexyl components. Studies would be needed to identify specific microbial species or consortia that can transform this compound and to elucidate the metabolic pathways involved.
Enzyme-Mediated Biotransformations
The breakdown of complex molecules by microorganisms is facilitated by specific enzymes. For urea-based compounds, ureases are key enzymes that catalyze the hydrolysis of the urea bond. aloki.humdpi.com Other enzymes, such as oxygenases and hydrolases, would likely be involved in the transformation of the allyl and cyclohexyl groups. nih.goviaea.org Research has not yet identified the specific enzymes responsible for the biotransformation of this compound.
Formation of Transformation Products and their Chemical Identity
The degradation of a chemical compound often results in the formation of various transformation products, which may have their own environmental impact. For example, the degradation of other diallyl compounds and urea derivatives is known to produce a range of smaller molecules. researchgate.netntu.edu.sgmdpi.com Identifying the chemical structures of the transformation products of this compound is essential for a complete environmental risk assessment. Currently, there is no information available on the identity of these potential products.
Environmental Persistency and Bioavailability Considerations
The environmental persistence of a chemical compound is its ability to resist degradation, while bioavailability refers to the extent to which it can be taken up by living organisms. For this compound, these properties are influenced by a combination of factors including its chemical structure, and the physical, chemical, and biological conditions of the receiving environment.
Inferred Degradation Pathways
The degradation of this compound in the environment is likely to proceed through several pathways, including microbial degradation and abiotic processes such as hydrolysis.
Urea Moiety: The urea functional group is a key site for initial degradation. In soil and aquatic environments, urea compounds are susceptible to hydrolysis, a process often catalyzed by the enzyme urease, which is ubiquitous in many microorganisms. mdpi.com This enzymatic hydrolysis breaks down the urea bond to produce ammonia (B1221849) and carbon dioxide. mdpi.com The rate of this degradation can be influenced by soil type, pH, temperature, and moisture content. researchgate.net The presence of bulky substituents on the nitrogen atoms, such as the cyclohexyl and diallyl groups in this compound, may sterically hinder the approach of the urease enzyme, potentially slowing down the rate of hydrolysis compared to simpler urea compounds. researchgate.netucanr.edu
Diallyl Group: The two allyl groups introduce sites of unsaturation, which can be targets for microbial attack. Microorganisms possess enzymes that can oxidize carbon-carbon double bonds, leading to the formation of epoxides, diols, or other intermediates that can be further metabolized. nih.gov For instance, the biodegradation of diallyl phthalate (B1215562) has been shown to proceed through the detachment of the ester chain. mdpi.com In the case of this compound, enzymatic oxidation of the allyl groups could be a significant degradation pathway. Abiotic degradation of the allyl groups is also possible. For example, allyl chloride is known to hydrolyze in water to form allyl alcohol. nih.gov
Environmental Persistence
The following table summarizes the likely persistence characteristics based on the compound's functional groups:
| Functional Group | Potential for Degradation | Factors Influencing Persistence |
| Urea | High (via hydrolysis) | Steric hindrance from bulky substituents, soil/water pH, temperature, microbial activity. |
| Diallyl | Moderate to High | Microbial enzymatic oxidation, potential for abiotic hydrolysis. |
| Cyclohexyl | Low to Moderate | Can be recalcitrant, degradation often requires specific microbial enzymes, steric hindrance. |
Bioavailability Considerations
The bioavailability of this compound to environmental organisms will depend on its water solubility, partitioning behavior, and susceptibility to uptake by microbial cells.
Solubility and Partitioning: The presence of the nonpolar cyclohexyl and diallyl groups would likely decrease its water solubility compared to unsubstituted urea. This could lead to a greater tendency to adsorb to soil organic matter and sediments. Sorption to soil particles can reduce the concentration of the compound in the soil solution, which may decrease its bioavailability to some microorganisms but also potentially protect it from degradation, thus increasing its persistence. mdpi.com
Microbial Uptake: For microbial degradation to occur, the compound must typically be transported into the microbial cell. The size and polarity of this compound, influenced by its various functional groups, will affect its ability to cross cell membranes. While the urea portion might facilitate some interaction with microbial nitrogen uptake systems, the bulky, hydrophobic diallyl and cyclohexyl groups could hinder this process.
The following table outlines key considerations for the bioavailability of this compound:
| Bioavailability Factor | Influence of Functional Groups | Potential Outcome |
| Water Solubility | The hydrophobic diallyl and cyclohexyl groups likely reduce water solubility. | Lower concentration in the aqueous phase, potentially reducing direct uptake by some aquatic organisms. |
| Sorption to Soil/Sediment | Increased hydrophobicity suggests a higher potential for sorption. | Reduced mobility and bioavailability in the water column, but increased persistence in soil/sediment. |
| Cellular Uptake | Bulky substituents may hinder transport across microbial cell membranes. | Reduced rate of intracellular metabolism. |
Advanced Spectroscopic and Chromatographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. rsc.org
High-Resolution ¹H and ¹³C NMR Techniques
High-resolution ¹H NMR spectroscopy for N,N-diallyl-N'-cyclohexylurea would reveal distinct signals for each unique proton environment. The spectrum would feature complex multiplets for the cyclohexyl protons, typically found in the upfield region (around 1.0-3.5 ppm). The allyl groups would show characteristic signals: a doublet for the methylene (B1212753) protons adjacent to the nitrogen, a multiplet for the vinyl proton (CH=CH₂), and two distinct signals for the terminal vinyl protons (=CH₂). A signal corresponding to the N-H proton of the urea (B33335) moiety would also be present, its chemical shift being sensitive to solvent and concentration.
¹³C NMR spectroscopy provides information on the carbon skeleton. compoundchem.com For this compound, a key signal would be the urea carbonyl carbon, expected to appear significantly downfield (typically 155-165 ppm) due to the deshielding effect of the adjacent oxygen and nitrogen atoms. compoundchem.com The sp² carbons of the allyl groups would resonate in the olefinic region (around 115-135 ppm), while the sp³ carbons of the allyl methylene and the cyclohexyl ring would appear in the upfield aliphatic region. compoundchem.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for the respective functional groups. Actual experimental values may vary based on solvent and other conditions.
| Group | Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Urea | C=O | - | 158 |
| Urea | N-H | 4.5 - 5.5 (broad) | - |
| Cyclohexyl | CH-N | 3.4 - 3.8 | 45 - 55 |
| Cyclohexyl | CH₂ | 1.0 - 2.0 | 24 - 35 |
| Allyl | N-CH₂ | 3.8 - 4.2 | 45 - 55 |
| Allyl | =CH | 5.7 - 6.0 | 130 - 135 |
| Allyl | =CH₂ | 5.0 - 5.3 | 115 - 120 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis. d-nb.info
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to within 0.001 atomic mass units). This precision allows for the determination of the exact elemental formula of a compound. unimi.it For this compound, with the molecular formula C₁₃H₂₂N₂O, HRMS would be used to confirm this composition by matching the experimentally measured accurate mass to the calculated theoretical mass. This serves as a definitive confirmation of the molecular formula, distinguishing it from any other potential isomers or compounds with the same nominal mass. ualberta.ca
Table 2: Theoretical Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₃H₂₂N₂O |
| Nominal Mass | 222 u |
| Monoisotopic Mass | 222.17321 u |
| Source | nih.gov |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion (such as the protonated molecule, [M+H]⁺) and inducing it to fragment. rsc.org Analyzing the resulting fragment ions provides valuable information about the molecule's structure and connectivity. emis.denih.gov
For this compound, the MS/MS spectrum would likely exhibit characteristic fragmentation pathways. Common cleavages would include:
Loss of an allyl group: Fragmentation of the N-C bond could lead to the loss of an allyl radical (C₃H₅•, mass ≈ 41 u), a common pathway for N-allyl compounds.
Cleavage of the cyclohexyl ring: The cyclohexyl group could be lost or undergo ring-opening and subsequent fragmentation.
Cleavage alpha to the carbonyl group: Fragmentation adjacent to the urea carbonyl is another expected pathway, potentially leading to ions representing the diallyl-substituted and cyclohexyl-substituted portions of the molecule.
By analyzing the masses of these fragments, the specific arrangement of the diallyl and cyclohexyl groups around the urea core can be confirmed. mdpi.comresearchgate.net
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. msu.edu These methods are excellent for identifying the presence of specific functional groups, as different types of bonds vibrate at characteristic frequencies. libretexts.org
The IR spectrum of this compound would be dominated by several key absorption bands:
N-H Stretch: A moderate to strong band around 3300-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the urea group.
C-H Stretches: Bands just above 3000 cm⁻¹ for the sp² C-H bonds of the allyl groups and just below 3000 cm⁻¹ for the sp³ C-H bonds of the cyclohexyl and allyl methylene groups. masterorganicchemistry.com
C=O Stretch (Urea Amide I band): A very strong and sharp absorption band is expected in the region of 1630-1680 cm⁻¹ for the carbonyl (C=O) stretch of the urea moiety. This is one of the most characteristic peaks in the spectrum. masterorganicchemistry.com
C=C Stretch: A medium intensity band around 1640-1650 cm⁻¹ from the carbon-carbon double bond stretch of the allyl groups.
Raman spectroscopy provides complementary information. plus.ac.at While the polar C=O and N-H bonds give strong IR signals, the non-polar C=C double bond of the allyl group would be expected to produce a strong and distinct signal in the Raman spectrum. lippertt.chutwente.nl This makes Raman spectroscopy particularly useful for confirming the presence of the alkene functionality.
Table 3: Predicted Key Vibrational Frequencies for this compound Predicted values based on standard IR/Raman correlation tables. msu.edulibretexts.org
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| N-H (Urea) | Stretch | 3300 - 3400 | Medium-Strong | Weak |
| C-H (sp²) | Stretch | 3010 - 3090 | Medium | Medium |
| C-H (sp³) | Stretch | 2850 - 2960 | Strong | Strong |
| C=O (Urea) | Stretch | 1630 - 1680 | Very Strong | Medium |
| C=C (Allyl) | Stretch | 1640 - 1650 | Medium | Strong |
| N-H (Urea) | Bend | 1550 - 1620 | Medium | Weak |
X-ray Crystallography for Solid-State Structure Determination
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. For this compound, both gas and liquid chromatography, particularly when coupled with mass spectrometry, serve as powerful analytical tools.
Gas Chromatography (GC) and Liquid Chromatography (LC)
Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. epa.gov In GC, a sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the two phases. For a moderately polar compound like this compound, a capillary column with a non-polar or mid-polarity stationary phase, such as a 5%-phenyl methylpolysiloxane (DB-5 type), would likely be suitable. rjptonline.org The temperature of the oven is typically programmed to increase during the analysis to ensure the elution of compounds with varying boiling points. rjptonline.orgresearchgate.net
Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is used for separating compounds in a liquid mobile phase. sielc.com It is well-suited for compounds that are not easily volatilized or are thermally unstable. For urea derivatives, reverse-phase HPLC is a common approach. sielc.com In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.comlcms.cz The addition of modifiers like formic acid can improve peak shape and is compatible with mass spectrometry detectors. sielc.com
Table 1: Typical Chromatographic Parameters for Analysis of Urea Derivatives and Related Compounds
| Parameter | Gas Chromatography (GC) | Liquid Chromatography (LC) |
|---|---|---|
| Column | Capillary column (e.g., DB-5, 15-50 m) rjptonline.orgornl.gov | Reverse-phase (e.g., C18, Newcrom R1) sielc.comlcms.cz |
| Mobile Phase | Inert gas (e.g., Helium, Nitrogen) rjptonline.orgbibliotekanauki.pl | Acetonitrile/Water or Methanol/Water mixtures sielc.comlcms.cz |
| Detector | Flame Ionization Detector (FID) researchgate.netornl.gov | UV Detector, Mass Spectrometer (MS) sielc.comualberta.ca |
| Injector Temp. | 200-280°C researchgate.netbibliotekanauki.pl | Ambient or controlled |
| Oven Program | Temperature gradient (e.g., 60°C to 280°C) bibliotekanauki.pl | Isocratic or gradient elution |
| Flow Rate | 0.8-3.4 mL/min researchgate.netresearchgate.net | 0.5-1.0 mL/min lcms.czjfda-online.com |
Hyphenated Techniques (e.g., GC-MS, LC-MS)
Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry (MS).
Gas Chromatography-Mass Spectrometry (GC-MS) provides mass information for the separated volatile compounds. As components elute from the GC column, they enter the ion source of the mass spectrometer, where they are ionized (typically by electron impact). The resulting ions are separated by their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint. researchgate.net This technique is invaluable for confirming the identity of this compound and for identifying any volatile impurities. The fragmentation pattern would be expected to show characteristic losses of the allyl (C₃H₅) and cyclohexyl (C₆H₁₁) groups.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of less volatile or thermally labile compounds. nih.gov The eluent from the LC column is introduced into the MS source (e.g., electrospray ionization - ESI), where solvent is removed and sample molecules are ionized. sciex.com LC coupled with tandem mass spectrometry (LC-MS/MS) allows for even greater selectivity and structural elucidation by isolating a precursor ion of a specific m/z, fragmenting it, and analyzing the resulting product ions. jfda-online.comnih.gov For this compound, LC-MS would be the preferred method for accurate mass determination and for studying its presence in complex matrices. nih.gov Studies on the related compound N,N-diallyltryptamine (DALT) have demonstrated the utility of LC-HR-MS-MS (high-resolution MS/MS) for identifying metabolites, a similar approach could be applied to this compound. nih.gov
Advanced Morphological and Surface Characterization for Assembled Structures
Microscopy techniques are employed to visualize the morphology and surface features of materials at the micro- and nanoscale. While specific studies on assembled structures of pure this compound are not prevalent in the searched literature, these techniques would be critical for characterizing its use in materials science, such as in polymers or hydrogels. mdpi.comresearchgate.net
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique capable of imaging surfaces on the atomic scale. aps.org It operates by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. aps.org Forces between the tip and the surface cause the cantilever to deflect, and this deflection is monitored to create a three-dimensional topographical map of the surface. nih.gov AFM can be operated in various modes, such as tapping mode, which is gentle enough for soft biological samples and polymers. aps.orgnih.gov This technique would be ideal for characterizing the surface of films or coatings made from polymers incorporating this compound, providing data on surface roughness, domain structures, and the morphology of self-assembled structures. arxiv.org
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)
Scanning Electron Microscopy (SEM) uses a focused beam of electrons to scan the surface of a sample, generating images of its topography and composition. nih.gov The interaction of the electron beam with the sample produces various signals, primarily secondary electrons, which are used to form the image. myscope.training SEM provides a large depth of field, giving the images a three-dimensional appearance. epfl.ch It is well-suited for examining the morphology of materials at the micron and sub-micron scale. For instance, if this compound were used to create hydrogel structures, SEM would be used to visualize the porous network of the resulting material. researchgate.net
Transmission Electron Microscopy (TEM) operates by transmitting a beam of electrons through an ultra-thin specimen. nanoscience.com The electrons that pass through are focused by a series of lenses to form a highly magnified image. nottingham.ac.uk TEM offers significantly higher resolution than SEM, capable of revealing details at the atomic level, including the crystal lattice of materials. nottingham.ac.ukoaepublish.com To study assemblies containing this compound, TEM could be used to visualize the dispersion of the compound within a polymer matrix or to characterize the structure of nanoparticles or nanofibers fabricated from materials containing it. nih.govnottingham.ac.uk
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
